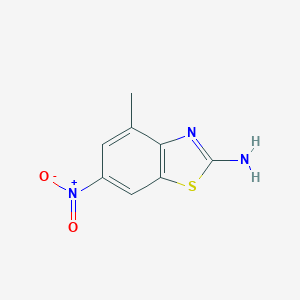

4-Methyl-6-nitro-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

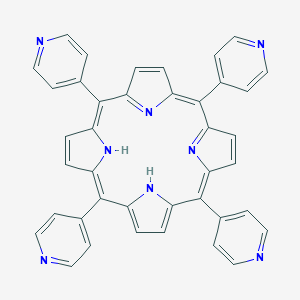

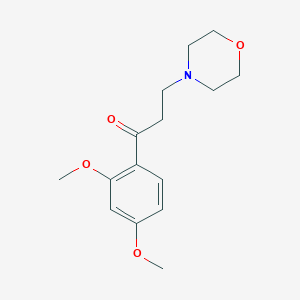

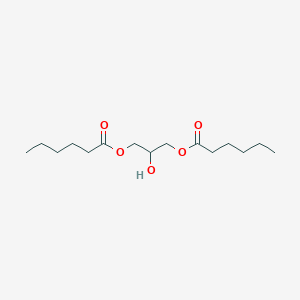

4-Methyl-6-nitro-1,3-benzothiazol-2-amine, also known as MNTB, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of benzothiazole, a heterocyclic aromatic compound. MNTB has been used in various laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Dye Formulation

Research has explored the synthesis of heterocyclic compounds, such as benzothiazoles, and their application in creating dyes and pigments. For instance, heterocyclic amines like 2-amino-6-nitro-benzothiazole have been used in the development of heteroarylazo disperse dyes, which color cellulose acetate in various hues. These dyes exhibit desirable dyeing and fastness properties, highlighting their potential in textile applications (Georgiadou & Tsatsaroni, 2002).

Pharmaceutical Research

Benzothiazole derivatives have shown promise in medicinal chemistry, particularly in the development of antitumor agents. For example, benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. This research has led to the identification of compounds with selective cytotoxicity against tumorigenic cell lines, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Yoshida et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives, including 1,3-benzothiazol-2-amine and its methylated versions, have been studied for their corrosion inhibitive performance. Investigations employing density functional theory have examined the relationship between electronic properties and corrosion inhibition efficiencies. Such studies contribute to the understanding of how these compounds can protect metals against corrosion, which is crucial for industrial applications (Behzadi & Forghani, 2017).

Environmental and Material Sciences

The synthesis of benzothiazole-based compounds extends to environmental and material sciences, where they have been used to create functionalized materials with potential applications in sensing, catalysis, and as functional dyes. Research into the electrochemical properties of azo dyes derived from benzothiazole compounds, for example, contributes to the development of novel materials with specific electrochemical behaviors, suitable for various technological applications (Harisha et al., 2017).

Safety and Hazards

Future Directions

The synthesis of heterocycle-incorporated azo dye derivatives, such as “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, is of significant interest in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name |

4-methyl-6-nitro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)3-6-7(4)10-8(9)14-6/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSSHSODSGGVBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)